N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
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Overview
Description
The compound “N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound, and a morpholine ring, which is a type of saturated ring. The tert-butylphenyl group is a common substituent in organic chemistry .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Thiazoles can undergo a variety of reactions, including nucleophilic substitution and electrophilic aromatic substitution .Scientific Research Applications
- The synthesized derivatives of this compound have been evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial species and fungal strains .
- Cancer remains a significant global health challenge. Compounds d6 and d7 from this family were found to be highly active against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7) in vitro .
- Thiazole derivatives exhibit antimicrobial activity by blocking bacterial lipid biosynthesis and employing additional mechanisms against various bacterial species .
- This process substitutes two hydrogens in the ortho positions of benzene rings with Br2, leading to a two-electron reduction of hydroxylamine to amine .
Antimicrobial Activity
Anticancer Properties
Thiazole Nucleus and Antimicrobial Mechanisms
Reductive Bromination Mechanism
Bioactivities of 2,4-Ditert Butyl Phenol (2,4-DTBP)
Mechanism of Action
Thiazoles
The compound contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known to have diverse biological activities and are found in many effective therapeutic agents. Some thiazole derivatives have shown antitumor and cytotoxic activity .
Phenols
The compound also contains a phenol group. Phenols are aromatic compounds that have a hydroxyl group directly bonded to a benzene ring. They are known for their antiseptic properties and are also used in the production of resins, plastics, and pharmaceuticals .
properties
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S2/c1-24(2,3)19-8-4-17(5-9-19)21-16-32-23(25-21)26-22(28)18-6-10-20(11-7-18)33(29,30)27-12-14-31-15-13-27/h4-11,16H,12-15H2,1-3H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCDLTHQKQHMTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide |
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